Cas no 85450-51-7 (3-Benzylcyclohexanone)

3-Benzylcyclohexanone 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 3-(phenylmethyl)-
- 3-benzylcyclohexan-1-one
- 3-Benzyl-cyclohexanone
- AT29535
- 3-Benzylcyclohexanone
- DTXSID10342509
- 3-Benzylcyclohexanone #
- MFCD13562925
- AKOS005264692
- 85450-51-7
- SCHEMBL3982415
- Cyclohexanone, 3-benzyl-
-
- インチ: InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
- InChIKey: HAGFSCDMVBLDET-UHFFFAOYSA-N
- ほほえんだ: C1CC(CC(=O)C1)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1Ų
3-Benzylcyclohexanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Benzylcyclohexanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-2.500g |
3-Benzylcyclohexanone |
85450-51-7 | 2.500g |
11704.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-2.500g |
3-Benzylcyclohexanone |
85450-51-7 | 2.500g |
11704CNY | 2021-05-07 | ||
1PlusChem | 1P004O40-250mg |
Cyclohexanone, 3-(phenylmethyl)- |
85450-51-7 | 95% | 250mg |
$453.00 | 2025-02-21 | |
abcr | AB576899-100mg |
3-Benzylcyclohexan-1-one; . |
85450-51-7 | 100mg |
€370.50 | 2024-08-02 | ||
1PlusChem | 1P004O40-1g |
Cyclohexanone, 3-(phenylmethyl)- |
85450-51-7 | 95% | 1g |
$1143.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-500mg |
3-Benzylcyclohexanone |
85450-51-7 | 500mg |
3851.0CNY | 2021-07-10 | ||
TRC | B536913-5mg |
3-Benzylcyclohexanone |
85450-51-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AC17072-1g |
Cyclohexanone, 3-(phenylmethyl)- |
85450-51-7 | 95% | 1g |
$877.00 | 2024-04-19 | |
1PlusChem | 1P004O40-100mg |
Cyclohexanone, 3-(phenylmethyl)- |
85450-51-7 | 95% | 100mg |
$258.00 | 2025-02-21 | |
A2B Chem LLC | AC17072-100mg |
Cyclohexanone, 3-(phenylmethyl)- |
85450-51-7 | 95% | 100mg |
$224.00 | 2024-04-19 |
3-Benzylcyclohexanone 関連文献
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1. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423
-
2. Reductive free-radical alkylations and cyclisations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acidsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 1 1998 2073
3-Benzylcyclohexanoneに関する追加情報
Cyclohexanone, 3-(phenylmethyl)- (CAS No. 85450-51-7): A Comprehensive Overview in Modern Chemical Research
Cyclohexanone, 3-(phenylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 85450-51-7, is a significant compound in the realm of organic chemistry and pharmaceutical applications. This molecule, characterized by a cyclohexanone backbone substituted with a phenylmethyl group, has garnered attention due to its versatile reactivity and potential utility in synthetic chemistry and drug development.
The structure of Cyclohexanone, 3-(phenylmethyl)- consists of a six-membered cyclohexane ring with a ketone functional group at the 3-position and a phenylmethyl (benzyl) group attached to the same carbon. This configuration imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both the ketone and the aromatic ring enhances its reactivity, allowing for diverse transformations such as nucleophilic addition, oxidation, and condensation reactions.
In recent years, Cyclohexanone, 3-(phenylmethyl)- has been explored in the context of developing novel pharmaceuticals. Its structural features make it a promising candidate for use in the synthesis of bioactive molecules. For instance, researchers have investigated its role in creating complex heterocyclic compounds that exhibit pharmacological properties. These studies have highlighted its potential as a building block for drugs targeting various therapeutic areas, including central nervous system disorders and inflammatory conditions.
One of the most intriguing aspects of Cyclohexanone, 3-(phenylmethyl)- is its ability to participate in enantioselective synthesis. The chiral center introduced by the phenylmethyl group allows for the preparation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly influences biological activity. Recent advancements in asymmetric catalysis have enabled more efficient and selective transformations of this compound, opening new avenues for drug discovery.
The compound also finds utility in material science applications. Its ability to form stable complexes with other molecules makes it valuable in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. Researchers are particularly interested in how the combination of the cyclohexanone and phenylmethyl groups can influence the properties of these materials, leading to innovative solutions in industrial processes.
Another area where Cyclohexanone, 3-(phenylmethyl)- has shown promise is in the field of green chemistry. The demand for sustainable chemical processes has driven investigations into more environmentally friendly synthetic routes. Studies have demonstrated that this compound can be synthesized using catalytic methods that minimize waste and energy consumption. Such developments align with global efforts to reduce the environmental impact of chemical manufacturing.
In conclusion, Cyclohexanone, 3-(phenylmethyl)- (CAS No. 85450-51-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, material science, and green chemistry. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further, contributing to advancements that benefit society and the environment.
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